N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a dimethoxybenzamide moiety. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that This compound may also interact with multiple targets.
Mode of Action
The specific mode of action of This compound Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that This compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds have been found to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions suggest that This compound may have similar pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been found to possess various biological activities, suggesting that they may induce a range of molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The success of similar compounds in suzuki–miyaura coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the action of This compound may also be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, this compound can inhibit the proliferation of certain cell lines by downregulating the expression of genes involved in cell cycle progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can bind to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are more easily excreted . Additionally, the compound may affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Dimethoxybenzamide Moiety: This step involves the coupling of the chromen-4-one intermediate with a dimethoxybenzamide derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and chromen-4-one moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromen-4-one analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide can be compared with other chromen-4-one derivatives and fluorophenyl compounds. Similar compounds include:
4H-chromen-4-one derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl derivatives: Compounds with fluorophenyl groups attached to different core structures.
Dimethoxybenzamide derivatives: Compounds with dimethoxybenzamide moieties attached to various cores.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5/c1-29-21-9-5-15(11-23(21)30-2)24(28)26-17-8-10-20-18(12-17)19(27)13-22(31-20)14-3-6-16(25)7-4-14/h3-13H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZLHWKPMYXEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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